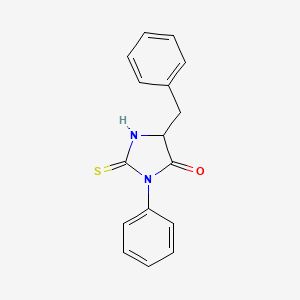

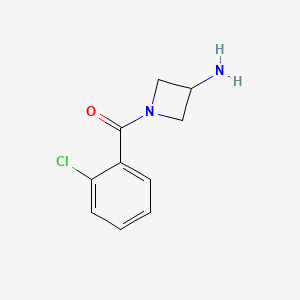

![molecular formula C7H7F3N2O2S B1466639 3-(Trifluorometil)-1,4,6,7-tetrahidrotiopirano[4,3-c]pirazol 5,5-dióxido CAS No. 1284227-30-0](/img/structure/B1466639.png)

3-(Trifluorometil)-1,4,6,7-tetrahidrotiopirano[4,3-c]pirazol 5,5-dióxido

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazine . Pyrazoles can also be synthesized through multicomponent reactions, such as the copper-catalyzed N-arylation of pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex. For instance, the X-ray molecular structure of 3,5-bis(trifluoromethyl)pyrazole has been determined, showing that the compound forms tetramers through N–H···N hydrogen bonds .

Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For example, they can undergo alkylation with alkyl iodides to afford N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .

Aplicaciones Científicas De Investigación

Síntesis de pirimidinas disustituidas

El compuesto 3-(Trifluorometil)pirazol, que comparte una estructura similar con el compuesto solicitado, se utiliza en la síntesis de pirimidinas disustituidas. Esta aplicación es significativa en química medicinal, ya que las pirimidinas son una estructura central en muchos fármacos .

Catálisis

Los derivados de pirazol se conocen por su uso en catálisis. Por ejemplo, pueden participar en procesos catalíticos ecológicos utilizando catalizadores heterogéneos como Amberlyst-70, que ofrece una solución no tóxica, térmicamente estable y rentable para diversas reacciones químicas .

Elaboración regioselectiva

Los derivados de pirazol pueden someterse a una elaboración regioselectiva a través de estrategias basadas en químicas de litiación/captura electrofílica. Esto permite modificaciones precisas de la molécula para aplicaciones específicas, como el desarrollo de nuevos materiales o fármacos .

Reacciones en domino

Los pirazoles sustituidos pueden participar en reacciones en domino de una sola olla, que son métodos sintéticos eficientes que pueden producir moléculas complejas a partir de otras más simples en un solo paso de reacción. Esto es particularmente útil en la síntesis orgánica para construir la complejidad molecular rápidamente .

Investigaciones teóricas y experimentales

Los pirazoles suelen ser objeto de investigaciones teóricas y experimentales para comprender mejor su estructura y química. Tales estudios pueden conducir a nuevas aplicaciones en la síntesis y el desarrollo de nuevos compuestos con las propiedades deseadas .

Para obtener información más específica sobre su compuesto de interés, se requeriría una investigación más detallada.

MilliporeSigma - 3-(Trifluorometil)pirazol MDPI - Avances recientes en la síntesis de derivados de pirazol: una revisión Thieme Connect - Método sintético práctico para 1-metil-3/5… funcionalizados MDPI - Moléculas | Texto completo gratuito | Pirazoles sustituidos y sus… MDPI - Revisando la estructura y la química de los pirazoles 3 (5)-sustituidos

Direcciones Futuras

The future directions in the research of pyrazole derivatives are promising. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The development of green chemistry practices for the synthesis of pyrazole derivatives is also a significant area of interest .

Mecanismo De Acción

Target of Action

Pyrazoles, which are part of the structure of this compound, are known to interact with a variety of biological targets. They are often used as building blocks in medicinal chemistry due to their versatility .

Mode of Action

The exact mode of action would depend on the specific biological target. Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .

Biochemical Pathways

Pyrazoles can participate in the synthesis of more complex heterocyclic systems, affecting various biochemical pathways . The specific pathways affected by this compound would depend on its exact biological target.

Análisis Bioquímico

Biochemical Properties

3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles . Additionally, it participates in the synthesis of disubstituted pyrimidines . These interactions highlight its versatility as a biochemical reagent.

Cellular Effects

The effects of 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These effects are likely due to the compound’s ability to modulate oxidative stress and enzyme activity.

Molecular Mechanism

At the molecular level, 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, pyrazole derivatives have been found to participate in copper-catalyzed pyrazole N-arylation . This interaction suggests that the compound can modulate enzyme activity and influence biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Pyrazole-based self-aggregates have been detected in the gas phase, indicating an equilibrium between monomers, dimers, and trimers . This equilibrium can influence the compound’s activity and stability in laboratory experiments.

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, pyrazole derivatives have shown varying degrees of antimicrobial activity depending on the concentration used . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of disubstituted pyrimidines and its participation in copper-catalyzed pyrazole N-arylation highlight its involvement in complex biochemical processes .

Transport and Distribution

Within cells and tissues, 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation. For instance, the compound’s ability to undergo alkylation with alkyl iodides suggests that it can be modified and transported to specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles. Pyrazole-based compounds have been shown to form self-aggregates, indicating their potential to localize within specific subcellular structures .

Propiedades

IUPAC Name |

3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c8-7(9,10)6-4-3-15(13,14)2-1-5(4)11-12-6/h1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGURQVXVXBYIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC2=C1NN=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466561.png)

![1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466567.png)

![1-{[Cyclohexyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466569.png)

![1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466570.png)

![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)

![1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466575.png)

![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466577.png)

![4-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}phenol](/img/structure/B1466578.png)

![1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466579.png)